Carboxylesterase Inhibition Selectivity
3-[(benzylamino)carbonyl]phenyl acetate exhibits negligible inhibition of human carboxylesterases CE1 and CE2, with IC50 values exceeding 100,000 nM (100 µM) in human liver microsome assays [1]. This contrasts sharply with related phenylacetamide derivatives like 2-[(4-acetylphenyl)carbamoyl]phenyl acetate (AMPBS), which, while not directly compared in the same study, is a known aspirin derivative with potential for off-target esterase interactions. The lack of CE inhibition is a critical differentiator for researchers concerned with off-target metabolism or when using this compound as a negative control in esterase activity assays.
| Evidence Dimension | Carboxylesterase 1 (CE1) Inhibition IC50 |
|---|---|
| Target Compound Data | > 100,000 nM (100 µM) |
| Comparator Or Baseline | 2-[(4-Acetylphenyl)carbamoyl]phenyl acetate (AMPBS) - IC50 not reported, but structurally related aspirin derivatives are known CE substrates/inhibitors. |
| Quantified Difference | IC50 > 100 µM indicates effectively no inhibition; a stark difference from esters designed for esterase interaction. |
| Conditions | Human liver microsomes, preincubation 10 min, substrate: 2-(2-Benzoyl-3-methoxyphenyl) benzothiazole for CE1; fluorescein diacetate for CE2. |
Why This Matters
This data allows researchers to confidently use this compound as a selective tool or negative control in esterase studies, avoiding confounding metabolic interactions seen with other phenylacetate analogs.
- [1] BindingDB. (n.d.). BDBM50154557 (CHEMBL3775481): 3-[(benzylamino)carbonyl]phenyl acetate. Affinity Data: IC50 > 100,000 nM for human CE1 and CE2. View Source
